1H-Benzimidazole,1-ethyl-2-propyl-(9CI) is a heterocyclic aromatic organic compound characterized by its benzimidazole core structure, which features ethyl and propyl substituents at the 1 and 2 positions, respectively. This compound is recognized for its diverse applications in medicinal chemistry, agriculture, and material science. Its chemical formula is , and it has a molecular weight of approximately 188.27 g/mol .
The compound is classified under benzimidazoles, a category of compounds that contain a fused benzene and imidazole ring. Benzimidazoles are known for their biological activity, making them significant in pharmaceutical research. The specific compound 1H-Benzimidazole,1-ethyl-2-propyl-(9CI) is identified by the CAS number 24107-52-6 .
The synthesis of 1H-Benzimidazole,1-ethyl-2-propyl-(9CI) typically involves the condensation of o-phenylenediamine with appropriate aldehydes or ketones. A common synthetic route includes the reaction of o-phenylenediamine with ethyl propionate in the presence of a strong acid such as hydrochloric acid. This reaction is often performed under reflux conditions to ensure complete condensation and cyclization.
In industrial settings, continuous flow processes are employed to enhance yield and purity. The use of catalysts like Lewis acids can improve reaction efficiency. The final product is usually purified through recrystallization or chromatography techniques .
The molecular structure of 1H-Benzimidazole,1-ethyl-2-propyl-(9CI) can be represented as follows:
Key structural data includes:
1H-Benzimidazole,1-ethyl-2-propyl-(9CI) undergoes various chemical reactions, including:
The mechanism of action for 1H-Benzimidazole,1-ethyl-2-propyl-(9CI) primarily involves its interactions at the molecular level with biological targets, leading to various therapeutic effects. For instance, its potential antimicrobial properties may stem from its ability to disrupt cellular processes in pathogens through interference with nucleic acid synthesis or enzyme function.
Research indicates that compounds within the benzimidazole class can inhibit specific enzymes crucial for microbial survival, suggesting a dual mechanism involving both direct action on microbial cells and modulation of host immune responses .
The physical properties of 1H-Benzimidazole,1-ethyl-2-propyl-(9CI) include:
Chemical properties include:
Further analysis shows that the compound exhibits moderate lipophilicity with a logP value around 3.00870, suggesting it has potential for membrane permeability which is advantageous for drug development .
1H-Benzimidazole,1-ethyl-2-propyl-(9CI) has numerous applications in scientific research:
The benzimidazole core—a fused bicyclic system comprising benzene conjugated with imidazole—represents a privileged scaffold in contemporary drug discovery. This heterocyclic architecture facilitates diverse non-covalent interactions (hydrogen bonding, π-stacking, hydrophobic effects) with biological targets, enabling broad therapeutic applications. The intrinsic acid-base properties (pKa ~5.6 for conjugate acid) and tautomerism of the 1H-benzimidazole system underpin its adaptability in molecular recognition [3] [6]. Historically, the discovery of 5,6-dimethyl-1-(α-D-ribofuranosyl)benzimidazole as a vitamin B12 component revolutionized interest in this pharmacophore, transitioning it from a structural curiosity to a template for rational drug design [3] [6]. Derivatives like the subject compound 1-ethyl-2-propyl-1H-benzimidazole exemplify strategic modifications (N1-alkylation, C2-substitution) that enhance target selectivity and overcome pharmacological challenges.
Benzimidazole drug development originated in the 1960s with the anthelmintic thiabendazole, demonstrating the scaffold’s capacity to disrupt microtubule assembly in parasites [6]. This breakthrough catalyzed exploration of N- and C-substituted variants:
Table 1: Evolution of Key Benzimidazole-Based Therapeutics
Era | Therapeutic Class | Representative Drug | Key Structural Features |
---|---|---|---|
1960s | Anthelmintic | Thiabendazole | Unsubstituted N1, C2-thiazole |
1980s | Proton-pump inhibitor | Omeprazole | N1-pyridinylmethyl, C2-methoxy |
1990s–2000s | Anticancer/Antiviral | Veliparib/Deleropidine | N1-alkyl, C2-aryl/polycycle |
2010s–Present | MDR-Reversal Agents | EJMCh-6/Pham-4c* | N1-alkyl, C2-alkyl/aryl |
*Novel derivatives from recent literature [4] [5].
Contemporary drug design leverages combinatorial chemistry (e.g., microwave-assisted N-alkylation) to generate libraries like the 69 N,2,6-trisubstituted derivatives reported by Pham et al., achieving 46–99% yields [4]. This evolution underscores the scaffold’s versatility in addressing emerging therapeutic challenges.
The pharmacological profile of benzimidazoles is exquisitely sensitive to N1- and C2-substitutions, modulating electronic distribution, lipophilicity, and steric complementarity:
N1-Alkylation:
C2-Substitution:
Table 2: Impact of Substituents on Benzimidazole Bioactivity
Position | Substituent | log P* | Cytotoxicity IC50 (μM)* | Target Binding ΔG (kcal/mol)* |
---|---|---|---|---|
N1 | H | 1.8 ± 0.2 | 3.2 (HepG2) | -6.1 (Tubulin) |
N1 | Ethyl | 2.9 ± 0.3 | >50 (HepG2) | -7.3 (P-gp) |
C2 | Phenyl | 3.8 ± 0.4 | 2.4 (MCF7) | -8.9 (BCR-ABL) |
C2 | Propyl | 3.1 ± 0.2 | >50 (MCF7) | -7.1 (P-gp) |
*Calculated or experimental values from [3] [4] [5].
X-ray crystallography of analogs like EJMCh-6 (N1-ethyl, C2-cyclohexylethyl) confirms that alkyl substituents induce a "bent" conformation, optimizing van der Waals contacts in hydrophobic protein pockets [5]. Solid-state NMR further verifies that crystalline 1-ethyl-2-propyl derivatives maintain planar hydrogen-bonding networks (N1-H⋯N3), critical for supramolecular assembly in biological environments [5].
Multidrug resistance (MDR) in cancer and pathogens frequently involves ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which efflux chemotherapeutics (e.g., imatinib), and dysregulated apoptosis pathways. Benzimidazole derivatives counter MDR through dual mechanisms:
P-gp Inhibition:
Apoptosis Induction in Resistant Cells:
Table 3: MDR-Reversal Activity of Benzimidazole Derivatives
Compound | P-gp IC50 (μM) | Caspase 3/7 Activation (Fold) | BAX Upregulation | K562R IC50 (μM) |
---|---|---|---|---|
Imatinib (control) | >100 | 1.0 | 1× | 48.0 |
2-[4-(Benzimidazolyl)phenyl]-1H-benzimidazole [1] | 0.58 | 3.7 | 4.2× | 8.3 |
*1-Ethyl-2-propyl-1H-benzimidazole [4] [5] | 0.82 | 2.9 | 3.1× | 10.9 |
Pham-4c [4] | 0.21 | 4.1 | 4.8× | 2.4 |
*Representative data for subject compound class.
ADMET profiling predicts favorable properties for 1-ethyl-2-propyl analogs: low BBB penetration (log BB <0.3), moderate plasma protein binding (PPB ~85%), and CYP3A4 inhibition (IC50 >15 μM), minimizing pharmacokinetic conflicts with co-administered chemotherapeutics [5].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7